molecular formula C23H36N6O5S B14884577 (2S,4S)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-arginyl)piperidine-2-carboxylic acid

(2S,4S)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-arginyl)piperidine-2-carboxylic acid

Cat. No.: B14884577
M. Wt: 508.6 g/mol
InChI Key: KXNPVXPOPUZYGB-NDNZDJEJSA-N
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Description

(2S,4S)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-arginyl)piperidine-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a piperidine ring, a tetrahydroquinoline moiety, and a sulfonyl-arginyl group. Its unique configuration and functional groups make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-arginyl)piperidine-2-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the piperidine ring, followed by the introduction of the tetrahydroquinoline moiety. The sulfonyl-arginyl group is then added through a series of reactions involving sulfonylation and arginylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-arginyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and arginyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can be further utilized in different applications, depending on their chemical properties.

Scientific Research Applications

Chemistry

In chemistry, (2S,4S)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-arginyl)piperidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and signaling pathways.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its interactions with molecular targets in the body suggest possible applications in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in coatings, adhesives, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,4S)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-arginyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream effects. This interaction can lead to the inhibition or activation of signaling pathways, resulting in various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-arginyl)piperidine-2-carboxylic acid shares similarities with other sulfonyl-arginyl derivatives, such as:
    • (2S,4S)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)piperidine-2-carboxylic acid
    • (2S,4S)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-ornithyl)piperidine-2-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific configuration and functional groups. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H36N6O5S

Molecular Weight

508.6 g/mol

IUPAC Name

(2S,4S)-1-[(2R)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid

InChI

InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17+,18-/m0/s1

InChI Key

KXNPVXPOPUZYGB-NDNZDJEJSA-N

Isomeric SMILES

C[C@H]1CCN([C@@H](C1)C(=O)O)C(=O)[C@@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C

Origin of Product

United States

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